A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-acetoxybenzoate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-acetoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is an ester of acetylsalicylic acid (aspirin) and a compound of significant interest in pharmaceutical research due to its role as a potential prodrug and its applications in chemical synthesis. This technical guide provides an in-depth overview of the core physicochemical properties of Methyl 2-acetoxybenzoate. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for the determination of key properties are provided, alongside visualizations of relevant chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Methyl 2-acetoxybenzoate is chemically identified as the methyl ester of 2-acetoxybenzoic acid.[1] Its structural formula and key identifiers are presented below.
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IUPAC Name: methyl 2-acetyloxybenzoate[2]
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Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Methyl o-acetoxybenzoate[1]
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CAS Number: 580-02-9[1]
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Molecular Formula: C₁₀H₁₀O₄[1]
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Chemical Structure:
Figure 1: Chemical Structure of Methyl 2-acetoxybenzoate
Physicochemical Properties
The physicochemical properties of Methyl 2-acetoxybenzoate are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, and stability.
Tabulated Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of Methyl 2-acetoxybenzoate.
| Property | Value | Reference(s) |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or white to almost white powder to crystal | [1] |
| Odor | Pleasant, sweet odor | [1] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 254.9 °C at 760 mmHg | [3] |
| Water Solubility | Limited/low solubility | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and methanol. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.39850 - 1.7 | [3][4] |
| pKa | Data not readily available. |
Experimental Protocols for Physicochemical Property Determination
This section outlines the general experimental methodologies for determining the key physicochemical properties of Methyl 2-acetoxybenzoate.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
Protocol: Capillary Method [5][6]
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Sample Preparation: A small amount of finely powdered Methyl 2-acetoxybenzoate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil or a calibrated melting point apparatus).
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Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is a key physical constant for a liquid compound.
Protocol: Micro Boiling Point Method [7][8][9]
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Sample Preparation: A small volume (a few milliliters) of Methyl 2-acetoxybenzoate is placed in a small test tube or fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
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Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
Protocol: Qualitative and Semi-Quantitative Determination [10][11][12]
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Solvent Selection: A range of solvents of varying polarity are used, including water, ethanol, ether, and acetone.
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Procedure: A small, accurately weighed amount of Methyl 2-acetoxybenzoate (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.
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Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be classified as:
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Soluble: If the entire solid dissolves.
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Slightly Soluble: If a portion of the solid dissolves.
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Insoluble: If the solid does not appear to dissolve.
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Quantitative Measurement: For a more quantitative assessment, the saturated solution is filtered, and the concentration of the dissolved Methyl 2-acetoxybenzoate in the filtrate is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[13]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.
Protocol: Shake-Flask Method [14][15]
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of Methyl 2-acetoxybenzoate is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.
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Phase Separation and Analysis: The two phases are carefully separated. The concentration of Methyl 2-acetoxybenzoate in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Chemical Pathways and Workflows
Understanding the chemical pathways and synthesis workflows of Methyl 2-acetoxybenzoate is essential for its application and development.
Hydrolysis Pathway of Methyl 2-acetoxybenzoate (Aspirin Prodrug Action)
Methyl 2-acetoxybenzoate is considered a prodrug of aspirin.[3][16] In a biological system, it is expected to undergo hydrolysis to release acetylsalicylic acid (aspirin) and methanol. The subsequent hydrolysis of aspirin yields salicylic acid and acetic acid.[17] This pathway is crucial for its potential therapeutic action.
General Synthesis Workflow
Methyl 2-acetoxybenzoate can be synthesized through the esterification of 2-acetoxybenzoic acid (aspirin) with methanol, typically in the presence of an acid catalyst.[18][19]
Anti-Inflammatory Mechanism of Action
As a prodrug of aspirin, the primary mechanism of action of Methyl 2-acetoxybenzoate is the inhibition of cyclooxygenase (COX) enzymes following its hydrolysis to salicylic acid.[20][21] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Methyl 2-acetoxybenzoate, catering to the needs of researchers, scientists, and drug development professionals. The tabulated data, detailed experimental protocols, and visual representations of chemical pathways and workflows offer a comprehensive resource for understanding and utilizing this compound in various scientific and pharmaceutical applications. The information presented herein serves as a foundational reference for further research and development involving Methyl 2-acetoxybenzoate.
References
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